![molecular formula C24H17F2N5O2 B2730248 3-(3-fluorophenyl)-N-(1-(4-fluorophenyl)ethyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide CAS No. 1031595-62-6](/img/no-structure.png)

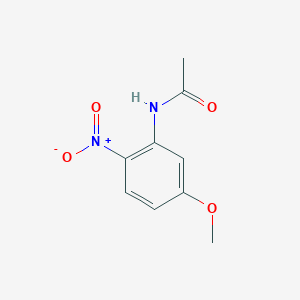

3-(3-fluorophenyl)-N-(1-(4-fluorophenyl)ethyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

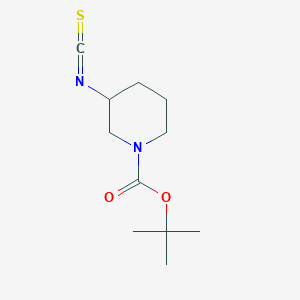

The compound is a complex organic molecule that likely belongs to the class of compounds known as triazoloquinazolines . These are polycyclic aromatic compounds containing a quinazoline moiety fused with a triazole ring .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized through a three-step reaction sequence . This involves an atom-economical, one-pot, three-step cascade process engaging five reactive centers .Molecular Structure Analysis

The molecular structure of similar compounds has been determined by 1D and 2D NMR spectroscopy and X-ray crystallography .Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For instance, 3,6-Diamino-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazole and its energetic salts were designed and synthesized based on a fused-triazole backbone with two C-amino groups as substituents .Scientific Research Applications

Synthesis and Antimicrobial Applications

Research on similar structures, such as triazoloquinazoline derivatives, has demonstrated significant antimicrobial properties. For instance, a study highlighted the synthesis and antimicrobial evaluation of novel pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines, showcasing their potential as antimicrobial agents (El‐Kazak & Ibrahim, 2013). Similarly, research on fluoro-containing quinoline-4-carboxylic acids and their derivatives revealed antibacterial activities, suggesting the importance of fluorine in enhancing biological activity (Holla et al., 2005).

Anticancer Activity

The structural motif of triazoloquinazoline also extends into anticancer research. A study on 1,2,4-triazolo[4,3-a]-quinoline derivatives highlighted their design and synthesis for anticancer activity, with some derivatives showing significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines (Reddy et al., 2015).

Biological Activity Modulation

Further investigations into the triazoloquinazoline scaffold have explored its utility in modulating biological activity. For example, compounds structurally related to triazoloquinazoline have been evaluated for their antimicrobial activities against primary pathogens, including Gram-positive and Gram-negative bacterial strains, as well as fungal strains, demonstrating the scaffold's broad-spectrum potential (Pokhodylo et al., 2021).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(3-fluorophenyl)-N-(1-(4-fluorophenyl)ethyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide' involves the reaction of 3-fluoroaniline with ethyl 4-fluorobenzoate to form N-(3-fluorophenyl)-4-fluorobenzamide. This intermediate is then reacted with 1-(4-fluorophenyl)ethylamine to form N-(1-(4-fluorophenyl)ethyl)-N-(3-fluorophenyl)-4-fluorobenzamide. The final step involves the reaction of this intermediate with 3-amino-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxylic acid to form the desired compound.", "Starting Materials": [ "3-fluoroaniline", "ethyl 4-fluorobenzoate", "1-(4-fluorophenyl)ethylamine", "3-amino-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxylic acid" ], "Reaction": [ "Step 1: Reaction of 3-fluoroaniline with ethyl 4-fluorobenzoate in the presence of a suitable catalyst to form N-(3-fluorophenyl)-4-fluorobenzamide.", "Step 2: Reaction of N-(3-fluorophenyl)-4-fluorobenzamide with 1-(4-fluorophenyl)ethylamine in the presence of a suitable catalyst to form N-(1-(4-fluorophenyl)ethyl)-N-(3-fluorophenyl)-4-fluorobenzamide.", "Step 3: Reaction of N-(1-(4-fluorophenyl)ethyl)-N-(3-fluorophenyl)-4-fluorobenzamide with 3-amino-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxylic acid in the presence of a suitable catalyst to form the desired compound '3-(3-fluorophenyl)-N-(1-(4-fluorophenyl)ethyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide'." ] } | |

CAS RN |

1031595-62-6 |

Product Name |

3-(3-fluorophenyl)-N-(1-(4-fluorophenyl)ethyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide |

Molecular Formula |

C24H17F2N5O2 |

Molecular Weight |

445.43 |

IUPAC Name |

3-(3-fluorophenyl)-N-[1-(4-fluorophenyl)ethyl]-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide |

InChI |

InChI=1S/C24H17F2N5O2/c1-13(14-5-8-17(25)9-6-14)27-23(32)16-7-10-19-20(12-16)31-22(28-24(19)33)21(29-30-31)15-3-2-4-18(26)11-15/h2-13,30H,1H3,(H,27,32) |

SMILES |

CC(C1=CC=C(C=C1)F)NC(=O)C2=CC3=C(C=C2)C(=O)N=C4N3NN=C4C5=CC(=CC=C5)F |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethylbenzamide](/img/structure/B2730168.png)

![N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2730169.png)

![(4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)(5-chloro-6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone](/img/structure/B2730171.png)

![4-(ethylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2730172.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2730179.png)

![tert-Butyl 4-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B2730188.png)